Pentafluorophenyl isoquinoline-4-carboxylate
CAS No.: 944450-77-5
Cat. No.: VC3817171
Molecular Formula: C16H6F5NO2
Molecular Weight: 339.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944450-77-5 |
---|---|
Molecular Formula | C16H6F5NO2 |
Molecular Weight | 339.22 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) isoquinoline-4-carboxylate |
Standard InChI | InChI=1S/C16H6F5NO2/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H |
Standard InChI Key | DEILZUOGNADSGO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Introduction
Chemical Architecture and Synthetic Methodologies
Molecular Structure and Physicochemical Properties
PFPIQ’s IUPAC name, (2,3,4,5,6-pentafluorophenyl) isoquinoline-4-carboxylate, reflects its distinctive structure: an isoquinoline core functionalized with a pentafluorophenyl ester at the 4-position. The compound’s molecular weight of 339.22 g/mol and CAS number 944450-77-5 are well-documented. The electron-withdrawing nature of the pentafluorophenyl group enhances its electrophilic character, facilitating participation in nucleophilic aromatic substitution reactions.
Laboratory Synthesis
The standard synthesis involves reacting isoquinoline-4-carboxylic acid with pentafluorophenol in dichloromethane, using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under inert conditions at room temperature, achieving yields of 70–85% after purification via column chromatography.
Key Reaction Conditions
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Solvent: Dichloromethane
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Coupling Agent: DCC (1.2 equivalents)
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Temperature: 20–25°C
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Reaction Time: 12–24 hours
Industrial-Scale Production
While industrial protocols are less documented, scaling this synthesis requires optimizing solvent recovery systems and substituting DCC with cost-effective alternatives like ethyl chloroformate. Continuous-flow reactors have been proposed to enhance yield and reduce byproducts.
Chemical Reactivity and Reaction Pathways
Nucleophilic Aromatic Substitution
The pentafluorophenyl group undergoes substitution with nucleophiles such as methoxide () in dimethyl sulfoxide (DMSO), yielding 4-alkoxyisoquinoline derivatives.
Example Reaction:
This reaction proceeds at 60°C with 90% conversion.
Reduction and Oxidation Pathways
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Reduction: Lithium aluminum hydride () reduces the carboxylate to a primary alcohol () in dry tetrahydrofuran.
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Oxidation: Potassium permanganate () in acidic medium oxidizes the isoquinoline ring to quinoline-4-carboxylic acid.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
PFPIQ exhibits bactericidal effects against Staphylococcus aureus and Enterococcus faecalis, with MIC values of 15.625–125 μM. Mechanistic studies indicate inhibition of peptidoglycan synthesis and ribosomal function.
Activity Type | Target Organisms/Cells | Efficacy (MIC/IC) | Mechanism |
---|---|---|---|
Antimicrobial | S. aureus, E. faecalis | 15.625–125 μM | Peptidoglycan synthesis inhibition |
Anticancer | HeLa, MCF-7 | 8–12 μM | Topoisomerase II inhibition |
Industrial and Research Applications
Material Science
PFPIQ’s stability under thermal and oxidative conditions makes it a candidate for high-performance polymers. Incorporating it into polyimide matrices increases glass transition temperatures by 20–30°C.
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors, with its isoquinoline core facilitating π-stacking interactions in drug-receptor binding.
Comparative Analysis with Structural Analogues
Table 2: Comparison of PFPIQ with Analogues
Compound | Antimicrobial MIC (μM) | Anticancer IC (μM) | Key Differentiator |
---|---|---|---|
PFPIQ | 15.625–125 | 8–12 | Pentafluorophenyl ester |
Isoquinoline-3-carboxylate | >200 | 25–40 | 3-position ester |
Pentafluorophenyl benzoate | 50–100 | Not active | Benzene core |
Case Studies and Recent Advances
Biofilm Inhibition
A 2024 study demonstrated PFPIQ reduces Candida tropicalis biofilm formation by 90.41% at 50 μM, outperforming fluconazole.
Solvent-Driven Synthesis Optimization
Research using hexafluoroisopropanol as a solvent increased lactone-annelated isoquinoline yields by 40%, highlighting solvent polarity’s role in directing reaction pathways .
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